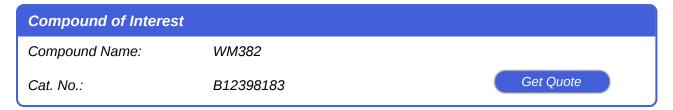


Application Notes and Protocols for WM382 in Blocking Malaria Transmission

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For Researchers, Scientists, and Drug Development Professionals

Introduction

WM382 is a potent, orally bioavailable dual inhibitor of Plasmodium falciparum plasmepsin IX (PMIX) and plasmepsin X (PMX), two essential aspartyl proteases of the malaria parasite.[1][2] By targeting these "master regulators," **WM382** disrupts multiple stages of the parasite's life cycle, including egress from and invasion of red blood cells, as well as development within the mosquito vector.[3][4] This multi-stage activity makes **WM382** a promising candidate for not only treating malaria but also for preventing its transmission, a critical component of malaria eradication strategies.[5][6] Preclinical studies have demonstrated its efficacy in clearing parasitemia in mouse models and potently inhibiting oocyst development in mosquitoes.[3][7]

These application notes provide a summary of the quantitative data supporting the activity of **WM382** and detailed protocols for key experiments to evaluate its transmission-blocking potential.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of **WM382**.

Table 1: In Vitro Activity of WM382



Target/Organism	Assay Type	IC50/EC50 (nM)	Reference
Plasmepsin IX (PMIX)	Enzyme Inhibition (FRET)	1.4	[2]
Plasmepsin X (PMX)	Enzyme Inhibition (FRET)	0.03 - 0.06	[2][3]
Plasmodium falciparum	Asexual Blood Stage Growth Inhibition	0.4 - 0.6	[2][5]
Plasmodium knowlesi	Asexual Blood Stage Growth Inhibition	0.2	
Plasmodium vivax	Growth Inhibition	0.6	[2]

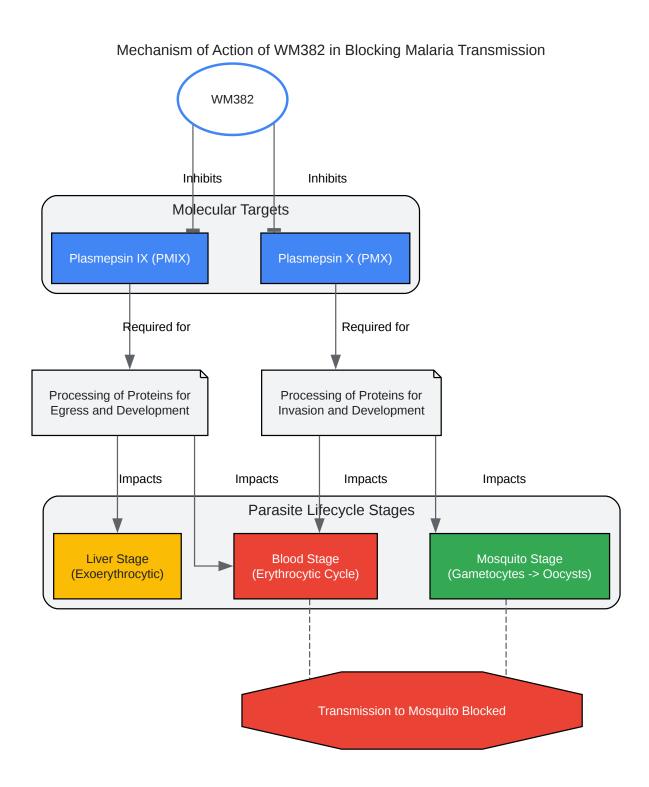
Table 2: In Vivo Efficacy of WM382 in Mouse Models

Mouse Model	Plasmodium Species	Dosing Regimen	Efficacy	Reference
Swiss Webster Mice	P. berghei	20 mg/kg, twice daily (b.i.d.), oral, 4 days	Cured infection, prevented blood infection from the liver	[1][2]
Swiss Webster Mice	P. berghei	10 and 30 mg/kg, b.i.d., oral, 4 days	Cured mice	[5]
Swiss Webster Mice	P. berghei	3 mg/kg, b.i.d., oral, 4 days	No detectable parasitemia after 4 days	[5]
Humanized NOD-scid IL2Rynull Mice	P. falciparum	3, 10, and 30 mg/kg, once daily (q.d.), oral, 4 days	Cleared parasitemia by day 6 or 7	[2]



Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **WM382** and a typical experimental workflow for assessing its transmission-blocking activity.

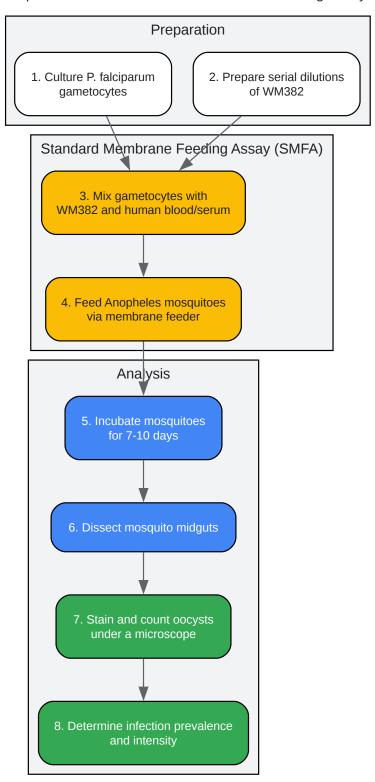




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Caption: Mechanism of WM382 in blocking malaria transmission.

Experimental Workflow for Transmission Blocking Assay





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